m-Chlorophenylphenyldichlorosilane
Description
m-Chlorophenylphenyldichlorosilane (C${12}$H$9$Cl$_3$Si) is an organosilicon compound featuring two phenyl groups (one substituted with a chlorine atom at the meta position) and two chlorine atoms bonded to a central silicon atom. It is primarily used in the synthesis of silicone polymers and as an intermediate in organic chemistry. Its reactivity stems from the dichlorosilane functional group, which facilitates hydrolysis and condensation reactions to form siloxane bonds. The meta-chlorine substituent on the phenyl ring enhances its electron-withdrawing properties, influencing its chemical stability and reactivity compared to non-halogenated analogs .
Properties
CAS No. |
36964-84-8 |
|---|---|
Molecular Formula |
C12H9Cl3Si |
Molecular Weight |
287.6 g/mol |
IUPAC Name |
dichloro-(3-chlorophenyl)-phenylsilane |
InChI |
InChI=1S/C12H9Cl3Si/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H |
InChI Key |
MPPXZNQVROSOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC(=CC=C2)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the preparation of the Grignard reagent by reacting m-bromochlorobenzene with magnesium turnings in diethyl ether. Subsequent addition of phenyldichlorosilane at 0–5°C initiates nucleophilic substitution, where the aryl magnesium bromide attacks the silicon-bound chlorine:
$$
\text{Cl}2\text{Si(Ph)}2 + \text{m-ClC}6\text{H}4\text{MgBr} \rightarrow \text{m-ClC}6\text{H}4\text{Si(Ph)}_2\text{Cl} + \text{MgBrCl}
$$
Critical parameters include:
- Temperature control : Excess heat promotes disproportionation, forming trisubstituted silanes.
- Solvent purity : Moisture in ether quenches the Grignard reagent, necessitating strict anhydrous conditions.
- Stoichiometry : A 1:1 molar ratio of phenyldichlorosilane to Grignard reagent minimizes polysubstitution.
Yield and Byproduct Analysis
In a scaled trial, 490.6 g of methyl-m-chlorophenyldichlorosilane was obtained from 1000 g of m-bromochlorobenzene (49% yield). Analogous conditions for phenyl substrates suggest comparable efficiency, though steric hindrance from bulkier phenyl groups may reduce yields by 10–15%. Byproducts include bis(m-chlorophenyl)phenyldichlorosilane and siloxane oligomers , necessitating fractional distillation for isolation.
Direct Condensation of Chlorobenzene Derivatives
Direct coupling of m-dichlorobenzene with phenyldichlorosilane under catalytic conditions offers a solvent-free route but faces thermodynamic and safety challenges.
Catalytic Systems and Temperature Optimization
Copper(I) chloride (CuCl) or palladium on carbon (Pd/C) facilitates aryl-chlorine bond activation. At 300–350°C, m-dichlorobenzene undergoes dehydrohalogenation, coupling with phenyldichlorosilane:
$$
\text{Cl}2\text{Si(Ph)}2 + \text{m-Cl}2\text{C}6\text{H}3 \rightarrow \text{m-ClC}6\text{H}4\text{Si(Ph)}2\text{Cl} + \text{HCl}
$$
Key limitations:
- High temperatures promote silicon-silicon bond cleavage, yielding silicon tetrahalides .
- Hydrogen chloride (HCl) management : Corrosive HCl necessitates specialized reactors and neutralization systems.
Catalytic Cracking of Disilane Precursors
Emerging methods leverage disilane intermediates to reduce reaction severity. For example, phenyldisilane reacts with m-chlorophenyl chloride in the presence of tetrabutylphosphonium bromide.
Reaction Pathway and Solvent Effects
The catalyst abstracts chlorine from m-chlorophenyl chloride, generating a chlorophenyl radical that inserts into the silicon-silicon bond of phenyldisilane:
$$
\text{Ph}2\text{Si-SiPh}2 + 2\,\text{m-ClC}6\text{H}4\text{Cl} \rightarrow 2\,\text{m-ClC}6\text{H}4\text{Si(Ph)}_2\text{Cl}
$$
Polar aprotic solvents like N,N-dimethylacetamide enhance radical stability, achieving 89% yield at 170°C. Nonpolar solvents (e.g., toluene) reduce yields to 65% due to premature radical recombination.
Advantages Over Traditional Methods
- Lower temperatures : 170°C vs. 300°C in direct condensation.
- Reduced byproducts : Siloxane formation is suppressed by radical scavengers like hydroquinone.
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
m-Chlorophenylphenyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silazanes.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as alcohols, amines, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Siloxanes, silazanes, or other organosilicon compounds.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Oxidized phenyl derivatives.
Scientific Research Applications
m-Chlorophenylphenyldichlorosilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Biology: Potential use in the modification of biomolecules for enhanced stability or functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty polymers and coatings with unique properties
Mechanism of Action
The mechanism of action of m-Chlorophenylphenyldichlorosilane primarily involves its ability to form stable bonds with other molecules through its reactive chlorine atoms. These bonds can modify the properties of the target molecules, such as increasing their stability or altering their reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally analogous to other dichlorosilanes, such as methylphenyldichlorosilane (CAS 149-74-6) and diphenyldichlorosilane . Key differences lie in the substituents attached to the silicon atom:
| Property | m-Chlorophenylphenyldichlorosilane | Methylphenyldichlorosilane | Diphenyldichlorosilane |
|---|---|---|---|
| Substituents | Phenyl, m-Cl-phenyl | Phenyl, methyl | Two phenyl groups |
| Molecular Formula | C${12}$H$9$Cl$_3$Si | C$7$H$8$Cl$_2$Si | C${12}$H${10}$Cl$_2$Si |
| Reactivity | High (due to Cl substituent) | Moderate | Moderate |
| Hydrolysis Rate | Faster (electron withdrawal) | Slower (electron-donating methyl) | Intermediate |
The meta-chlorine substituent in this compound increases its electrophilicity, accelerating hydrolysis and condensation reactions compared to methylphenyldichlorosilane .
Environmental and Industrial Considerations
Evidence from chlorophenols (e.g., environmental persistence and bioaccumulation risks) suggests that chlorinated organosilicons may require stringent disposal protocols . By comparison, methylphenyldichlorosilane’s environmental impact is less documented but still mandates adherence to OSHA and ZDHC MRSL guidelines for safe handling .
Research Findings and Data Gaps
- Reactivity Studies: The hydrolysis of this compound generates HCl gas more rapidly than non-chlorinated analogs, necessitating controlled reaction conditions .
- Thermal Stability : Chlorine substituents reduce thermal stability compared to methyl or phenyl groups, increasing decomposition risks at elevated temperatures.
- Safer Alternatives : Substitution with less electronegative groups (e.g., methyl) reduces hazards but compromises functional utility in polymer synthesis .
Q & A
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